molecular formula C21H23N3 B12898875 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine CAS No. 832101-97-0

2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine

Cat. No.: B12898875
CAS No.: 832101-97-0
M. Wt: 317.4 g/mol
InChI Key: FKDWIFDBEKDYPT-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine is a complex organic compound that features a quinoline ring system substituted with a phenylpiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific biological context, but it often involves binding to active sites and altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperidin-1-yl)ethanamine
  • 2-(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
  • 2-(4-Phenylpiperidin-1-yl)methyl]-1-benzothiophen-5-amine

Uniqueness

What sets 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine apart is its unique combination of the quinoline and phenylpiperidine structures, which may confer distinct pharmacological properties not seen in other similar compounds .

Properties

CAS No.

832101-97-0

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(4-phenylpiperidin-1-yl)methyl]quinolin-6-amine

InChI

InChI=1S/C21H23N3/c22-19-7-9-21-18(14-19)6-8-20(23-21)15-24-12-10-17(11-13-24)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15,22H2

InChI Key

FKDWIFDBEKDYPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

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